

Updated Efficacy Data for Repotrectinib from TRIDENT-1 Trial

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Repotrectinib

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Cohort	Median OS (Months)	OS Rates by Timepoint	Median PFS (Months)	Confirmed ORR	Median DoR (Months)	Intracranial ORR (icORR)
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| **TKI-Naive** (Primary Efficacy, N=71) | Not Reached (Median follow-up 44.6 mo) [1] | 12-mo: 91% 24-mo: 75% 36-mo: 69% 48-mo: 56% [1] | 31.1 [1] | 79% [1] | 36.8 [1] | 89% (n=8/9) [1] [2] | | **TKI-Naive** (Expanded Efficacy, N=121) | 74.6 [1] [2] | Information not specified in search results | 30.2 [1] [2] | Information not specified in search results | 33.6 [1] [2] | Information not specified in search results | | **TKI-Pretreated** (Primary Efficacy, N=56) | 25.1 [1] | 12-mo: 68% 24-mo: 51% 36-mo: 36% 48-mo: 36% [1] | 8.6 [1] | 41% [1] | 17.8 [1] | 38% (n=5/13) [1] [2] | | **TKI-Pretreated** (Expanded Efficacy, N=107) | 20.5 [1] [2] | Information not specified in search results | 9.2 [1] [2] | Information not specified in search results | 14.9 [1] [2] | Information not specified in search results |

ORR: Objective Response Rate; PFS: Progression-Free Survival; DoR: Duration of Response; OS: Overall Survival. *Primary Efficacy Population*: Patients who initiated **repotrectinib** before Oct 15, 2021. *Expanded Efficacy Population*: Includes additional patients who initiated treatment before Mar 29, 2023 [1] [2].

Experimental Protocol of the TRIDENT-1 Trial

The data in the table above comes from the TRIDENT-1 trial (NCT03093116), an ongoing global, single-arm, phase 1/2 study. Here are the key methodological details [1] [3]:

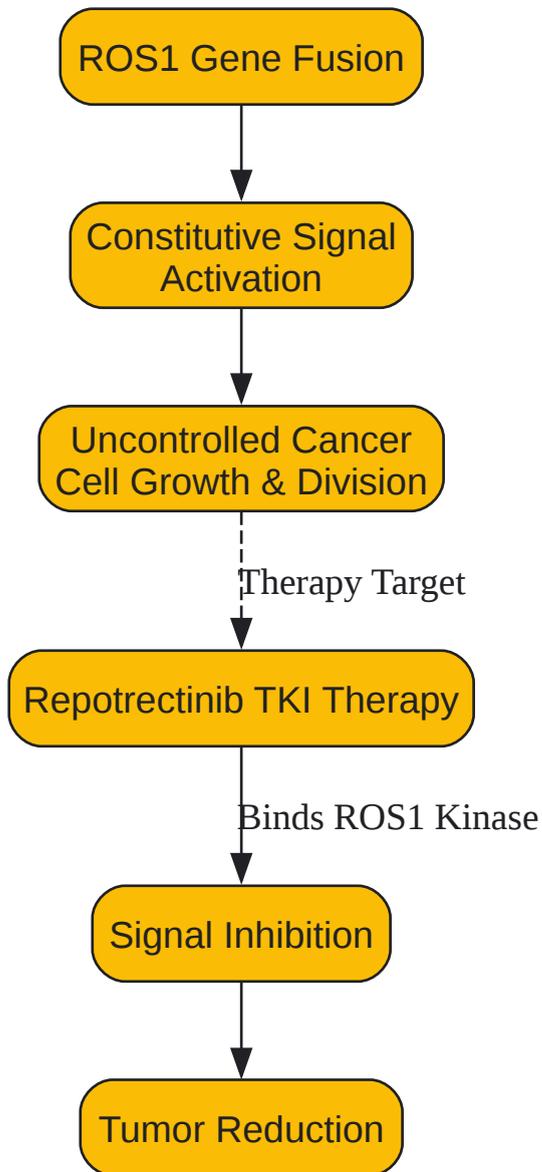
- **Objective:** To evaluate the efficacy and safety of **repotrectinib** in adults with advanced solid tumors harboring ROS1 or NTRK gene fusions.
- **Patient Population:** The trial included patients with locally advanced or metastatic ROS1-positive NSCLC. The cohorts were divided into TKI-naive and TKI-pretreated (had prior exposure to at least one ROS1 TKI) patients. Those with asymptomatic central nervous system (CNS) metastases were allowed to enroll.
- **Intervention:** The recommended phase 2 dose (RP2D) established for **repotrectinib** is 160 mg taken orally once daily for 14 days, followed by 160 mg twice daily thereafter [1] [3].
- **Primary Endpoint:** The primary endpoint for the phase 2 part of the study was **confirmed Objective Response Rate (ORR)** as assessed by Blinded Independent Central Review (BICR) using RECIST 1.1 criteria [1] [3].
- **Key Secondary Endpoints:** These included Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), intracranial activity (icORR), and safety [1] [3].
- **Data Cut-off:** The long-term data presented above is based on a data cutoff of September 3, 2024 [1].

How Repotrectinib Works: Mechanism of Action

Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to target cancers driven by ROS1 (and NTRK) gene fusions [4].

- **Target:** It potently inhibits the abnormal proteins produced by ROS1 gene fusions, which act like a "stuck accelerator" promoting uncontrolled cancer cell growth and division [4].
- **Design Advantage:** **Repotrectinib** was specifically engineered to have a compact molecular structure. This allows it to bind more effectively to the ROS1 kinase, even in the presence of certain resistance mutations (such as G2032R and D2033N) that often emerge after treatment with earlier-generation TKIs like crizotinib and entrectinib [3] [5]. Its design also facilitates better penetration into the central nervous system (CNS), helping to treat brain metastases [4].

This mechanism is illustrated in the following pathway diagram:



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Comparative Efficacy and Clinical Context

While head-to-head clinical trials are not available, an indirect statistical comparison (population-adjusted indirect treatment comparison) was conducted using data from respective clinical trials.

- **Versus Crizotinib and Entrectinib:** This analysis found that in TKI-naive patients, **repotrectinib** was associated with a statistically significant improvement in **Progression-Free Survival (PFS)** compared to both crizotinib and entrectinib [6].

- **Numerical Advantages: Repotrectinib** also showed numerically higher Objective Response Rates (ORR) compared to both earlier agents and a numerically longer Duration of Response (DoR) compared to entrectinib, though these differences were not statistically significant in the analysis [6].

Key Takeaways for Researchers

- **Unprecedented Survival in TKI-Naive:** The median OS of **74.6 months** in the expanded TKI-naive population is a notable benchmark in ROS1-positive NSCLC [1] [2].
- **Activity Against Resistance: Repotrectinib** maintains clinical activity in difficult-to-treat settings, including patients with the common **ROS1 G2032R resistance mutation** (ORR 59%) and those with baseline brain metastases [1] [3].
- **Manageable Safety Profile:** The safety profile remains consistent with prior reports. The most common treatment-related adverse events are dizziness, dysgeusia (taste distortion), and paresthesia. These are often manageable, leading to low discontinuation rates [1] [2] [4].

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To cite this document: Smolecule. [Updated Efficacy Data for Repotrectinib from TRIDENT-1 Trial]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b541804#repotrectinib-overall-survival-data-update>]

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